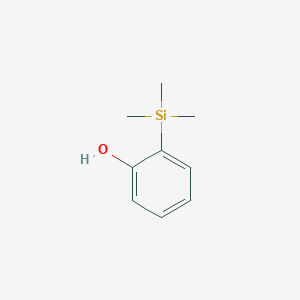

2-(Trimethylsilyl)phenol

Descripción general

Descripción

2-(Trimethylsilyl)phenol is an organosilicon compound with the molecular formula C₉H₁₄OSi. It consists of a phenol group substituted with a trimethylsilyl group at the ortho position. This compound is notable for its applications in organic synthesis, particularly as a precursor in aryne chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(Trimethylsilyl)phenol can be synthesized through the reaction of 2-bromophenol with hexamethyldisilazane in the presence of a base such as cesium fluoride. The reaction typically occurs in tetrahydrofuran at elevated temperatures (around 70°C) for a few hours .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves similar reaction conditions as those used in laboratory settings. The use of hexamethyldisilazane and a base in an inert atmosphere is common to ensure high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Trimethylsilyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic compounds.

Common Reagents and Conditions:

Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Cyclization: Fluoride sources such as cesium fluoride in solvents like acetonitrile are used to induce cyclization.

Major Products:

Substitution: Various substituted phenols.

Oxidation: Quinones and other oxidized phenolic compounds.

Cyclization: Phenoxathiin-dioxides and other heterocyclic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-(Trimethylsilyl)phenol is widely used as a precursor in aryne chemistry. It facilitates the synthesis of complex aromatic compounds through nucleophilic addition reactions and cycloaddition reactions. For example, it has been employed to generate various diphenyl ethers and other derivatives with high yields .

Table 1: Reaction Yields Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Nucleophilic Addition | Diphenyl ether (from phenols) | 80-89 |

| Cycloaddition | Cycloadducts | Up to 80 |

| Substitution | Various substituted phenols | Varies |

Medicinal Chemistry

Research is ongoing to explore the medicinal properties of derivatives of this compound. Its potential as an antioxidant and antimicrobial agent is being investigated, which could lead to new therapeutic applications .

Case Study: Antioxidant Activity

A study demonstrated that phenolic compounds, including those derived from this compound, exhibit significant antioxidant activity by neutralizing free radicals, which is crucial for developing new drugs targeting oxidative stress-related diseases .

Material Science

In materials science, this compound is utilized in the synthesis of organosilicon compounds that are essential for creating advanced materials with unique properties. Its ability to modify surface characteristics makes it valuable in coatings and sealants .

Biochemical Pathways and Mechanisms

The biochemical interactions of this compound are significant for its applications:

- Antioxidant Mechanism: The presence of the trimethylsilyl group enhances the compound's ability to scavenge free radicals.

- Enzyme Interaction: It can interact with various enzymes, potentially influencing metabolic pathways .

Mecanismo De Acción

The mechanism of action of 2-(Trimethylsilyl)phenol involves the activation of the phenol group through the electron-donating effect of the trimethylsilyl group. This activation facilitates various chemical reactions, including nucleophilic substitution and cyclization. The trimethylsilyl group can also act as a protecting group, temporarily masking reactive sites during multi-step syntheses .

Comparación Con Compuestos Similares

- 2-(Trimethylsilyl)aniline

- 2-(Trimethylsilyl)benzaldehyde

- 2-(Trimethylsilyl)benzoic acid

Comparison: 2-(Trimethylsilyl)phenol is unique due to the presence of the phenol group, which imparts distinct reactivity compared to other trimethylsilyl-substituted compounds. For instance, 2-(Trimethylsilyl)aniline has an amine group, leading to different reactivity and applications. Similarly, 2-(Trimethylsilyl)benzaldehyde and 2-(Trimethylsilyl)benzoic acid have aldehyde and carboxylic acid groups, respectively, which influence their chemical behavior and uses .

Actividad Biológica

2-(Trimethylsilyl)phenol is a phenolic compound known for its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, biochemical analyses, and case studies.

Chemical Structure and Properties

This compound has the chemical formula CHOSi and a molecular weight of 166.29 g/mol. The presence of the trimethylsilyl group enhances its volatility and solubility, which are advantageous for various analytical techniques such as gas chromatography and mass spectrometry .

Target Interactions

Phenolic compounds, including this compound, interact with proteins and enzymes, altering their structure and function. This interaction can modulate various biochemical pathways:

- Antioxidant Activity : this compound acts as an antioxidant by neutralizing free radicals, which can prevent oxidative stress in cells.

- Enzyme Modulation : It can influence enzyme activity, potentially affecting metabolic pathways related to cell signaling and gene expression.

Antioxidant Activity

The antioxidant capacity of this compound is significant. Studies indicate that phenolic compounds can effectively scavenge free radicals, thereby protecting cells from oxidative damage. The antioxidant activity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), where lower IC values indicate higher activity.

| Assay Type | IC (mg/mL) |

|---|---|

| DPPH | 0.27 ± 0.25 |

| FRAP | 0.23 ± 0.12 |

These values suggest that extracts containing this compound exhibit strong radical scavenging effects .

Antimicrobial Activity

Research has shown that phenolic compounds possess antimicrobial properties against various pathogens. For instance, studies on similar phenolic compounds have demonstrated effectiveness against fungi like Candida albicans and Aspergillus niger. The antimicrobial mechanism often involves disrupting cell membrane integrity or inhibiting critical metabolic processes in microorganisms .

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties through apoptosis induction in cancer cells. For example, phenolic compounds have been shown to upregulate pro-apoptotic genes such as CASP3 in various cancer cell lines, leading to increased cell death in malignancies .

Case Studies

- Antioxidant Efficacy in Herbal Extracts : A study evaluated the antioxidant activity of extracts from Micromeria graeca, revealing that phenolic content correlates positively with antioxidant capacity. The highest antioxidant activity was observed in water extracts, suggesting that extraction methods significantly influence the bioactivity of phenolic compounds .

- Cytotoxicity in Cancer Research : Research on Sideritis niveotomentosa extracts indicated that methanolic extracts rich in phenolic content exerted selective cytotoxic effects on cancer cell lines. This reinforces the potential of phenolic compounds like this compound in cancer therapy .

Pharmacokinetics and Biochemical Pathways

The pharmacokinetic properties of this compound are influenced by its trimethylsilyl group, which enhances its absorption and distribution within biological systems. While specific metabolic pathways for this compound are not fully characterized, it is known that phenolic compounds generally undergo conjugation reactions in the liver, impacting their bioavailability and biological effects .

Propiedades

IUPAC Name |

2-trimethylsilylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGHARXPLDWFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934626 | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15288-53-6 | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015288536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(Trimethylsilyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SQQ54B444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.